molecular formula C25H29NO4 B2584001 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137917-32-7

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2584001
CAS RN: 2137917-32-7
M. Wt: 407.51
InChI Key: ZUYMKKDSWWTDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic compound that is commonly referred to as Fmoc-CHA. It is a derivative of proline and is widely used in scientific research for its unique properties. Fmoc-CHA is a white crystalline powder that is soluble in organic solvents but insoluble in water. In

Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Biomass-derived levulinic acid (LEV) serves as a flexible, diverse, and unique key building block chemical in drug synthesis due to its carbonyl and carboxyl functional groups. It plays a significant role in synthesizing value-added chemicals and reducing the cost of drug synthesis, indicating the potential utility of complex organic acids in medicinal chemistry (Zhang et al., 2021).

Glycyrrhetinic Acid as Anticancer Scaffold

Glycyrrhetinic acids (GAs), derived from licorice, feature prominently in the development of future cancer treatments. Their structural features enable the creation of chemical diversity, pointing to the importance of functionalized carboxylic acids in synthesizing compounds with potent cytotoxic effects (Hussain et al., 2021).

Anti-inflammatory and Anti-tumor Agents

4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, showcases valuable potential as an anti-inflammatory and anti-tumor agent. It illustrates the therapeutic potential of naturally occurring and synthetically modified carboxylic acids in pharmaceutical applications (Epifano et al., 2015).

Organotin(IV) Complexes in Anticarcinogenicity

The anticarcinogenicity and cytotoxicity of organotin(IV) complexes highlight the role of metal-carbonyl interactions in drug design, emphasizing the importance of structural chemistry in developing therapeutic agents (Ali et al., 2018).

properties

IUPAC Name

2-cycloheptyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)22(17-9-3-1-2-4-10-17)15-26-25(29)30-16-23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYMKKDSWWTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

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